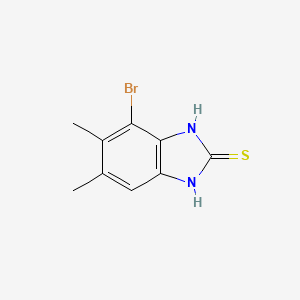

4-溴-5,6-二甲基-1H-苯并咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The introduction of substituents like bromo, methyl, and thiol groups into the benzimidazole core structure significantly influences its chemical and physical properties, as well as its potential applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acid derivatives under various conditions. For derivatives like "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol," specific synthetic routes involve the introduction of bromo and methyl groups at designated positions on the benzimidazole ring, followed by the introduction of a thiol group. Such syntheses typically employ halogenation, alkylation, and thiolation reactions, utilizing precursors like bromoalkanes, dimethylamine, and thiourea or hydrogen sulfide derivatives (Geiger et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, with various substituents affecting the overall geometry and electronic distribution. For "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol," X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are instrumental in elucidating its precise structure, including the orientation of substituents and the presence of any rotational or conformational isomers (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit a range of chemical reactions, primarily due to the reactive nature of the imidazole ring and the substituents. "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol" can participate in nucleophilic substitution reactions due to the presence of the bromo group, coupling reactions, and the formation of coordination compounds. The thiol group adds another layer of reactivity, allowing for thiolation reactions and the formation of disulfides or thioethers (Fujimoto & Katsurada, 1986).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting point, solubility, and stability, are significantly influenced by their molecular structure. The introduction of bromo and methyl groups typically increases hydrophobicity and affects the compound's solubility in various solvents. The thiol group might increase reactivity towards oxidation, impacting the compound's stability under different conditions (Lygin & Meijere, 2009).

Chemical Properties Analysis

The chemical properties of "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol" include its ability to act as a ligand in coordination chemistry, its potential for biological activity due to the presence of the benzimidazole core, and its use in synthesis as an intermediate for further chemical modifications. The presence of a thiol group also makes it a candidate for use in the synthesis of polymers or as a building block in the construction of supramolecular assemblies (Yadav et al., 2012).

科学研究应用

取代反应与有机合成

- 该化合物参与了溴代芳香杂环与硫醇的取代反应,证明了其在创建取代产物和脱溴化合物中的用途。此类反应是有机合成中的基础,能够制备各种衍生物以进行进一步的化学探索 (Michitaro Fujimoto & M. Katsurada, 1986).

催化与材料科学

- 已经使用类似化合物合成了涉及硫醇官能化苯并咪唑配体的双核和四核钯 (II) 配合物。这些配合物对铃木-宫浦偶联具有活性,突出了它们在催化和材料科学应用中的重要性 (D. Yuan & H. Huynh, 2010).

生物医学应用

- 已经研究了苯并咪唑衍生物(包括与 4-溴-5,6-二甲基-1H-苯并咪唑-2-硫醇相关的衍生物)与 DNA 的相互作用以及对 DNA 相关过程的干扰。这项研究对开发针对 DNA 或 DNA 过程的药物具有重要意义,为治疗疾病提供了潜在途径 (S. Bhattacharya & P. Chaudhuri, 2008).

抗菌和抗肿瘤活性

- 由相关化合物合成的新型苯并咪唑衍生物显示出有希望的抗菌、抗哮喘和抗糖尿病特性。此类研究对于发现新的治疗剂至关重要 (R. Vinodkumar et al., 2008).

- 另一项研究重点是苯并咪唑衍生物的合成和生物学评估,包括它们的抗菌活性以及对人肝癌细胞系的有效性。该研究强调了这些化合物在为治疗微生物感染和肿瘤创造有效的临床药物方面的潜力 (M. Khalifa et al., 2018).

作用机制

安全和危害

Benzimidazole derivatives have certain safety and hazard classifications. For example, 4-Bromo-1H-benzimidazole has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Benzimidazole derivatives have diverse biological activities and are of great interest in therapeutic chemistry . They are considered promising structures for the development of effective candidates with potent inhibitory activities . Future research may focus on exploring their potential applications in various fields, including medicinal chemistry and corrosion inhibition .

属性

IUPAC Name |

4-bromo-5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKQEBRZTFNBSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)Br)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)

![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)

![3-[(5-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5518743.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)

![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)